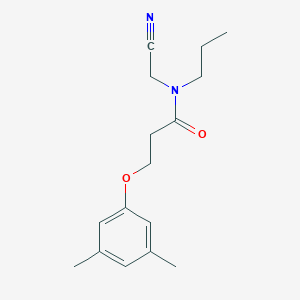

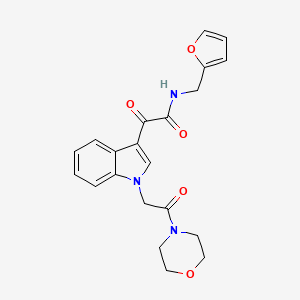

![molecular formula C15H18FNO B2561204 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 438635-04-2](/img/structure/B2561204.png)

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The presence of the fluorophenyl group could potentially influence the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the fluorophenyl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a prop-2-en-1-one group, and a fluorophenyl group. These groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the fluorophenyl group. The double bond in the prop-2-en-1-one group could potentially be a site of addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its polarity and potentially its solubility in various solvents .Scientific Research Applications

Antimycobacterial Applications

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one has been identified as a potential antimycobacterial agent. Kumar et al. (2008) reported the synthesis of spiro-piperidin-4-ones, including a compound with the 4-fluorophenylmethylidene group, showing promising in vitro and in vivo activity against Mycobacterium tuberculosis. This compound demonstrated significant potency in reducing bacterial count in lung and spleen tissues, suggesting its potential as an antimycobacterial drug (Kumar et al., 2008).

Alpha-1 Adrenoceptor Antagonism

Research by Balle et al. (2003) explored the use of 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, structurally related to the compound , as alpha-1 adrenoceptor antagonists. This study found significant affinity for alpha-1 adrenoceptors, suggesting potential use in conditions where alpha-1 adrenoceptor antagonism is beneficial (Balle et al., 2003).

Corrosion Inhibition

In the field of materials science, Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their research, which included compounds with fluorophenyl groups, revealed significant insights into the adsorption behaviors and effectiveness in preventing corrosion, highlighting another non-medical application of such compounds (Kaya et al., 2016).

Calcium-Channel-Blocking Activity

A study by Shanklin et al. (1991) synthesized compounds including 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, related to the target compound, for their calcium-channel-blocking activity. This research is crucial in understanding the potential of such compounds in treating hypertension and related cardiovascular disorders (Shanklin et al., 1991).

Analgesic/Neuroleptic Activity

Iorio et al. (1987) examined 4-phenyl-4-piperidinols with a p-fluorobutyrophenone chain, which are structurally related to the compound , for their potential analgesic and neuroleptic activities. Their findings suggest possible applications in pain management and psychiatric treatments (Iorio et al., 1987).

Future Directions

Mechanism of Action

Target of Action

Compounds with a piperidine ring, like “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one”, often interact with various receptors in the nervous system, such as the dopamine, serotonin, or norepinephrine receptors .

Mode of Action

The interaction of these compounds with their targets typically involves binding to the receptor, which can either stimulate (agonist) or inhibit (antagonist) the receptor’s function .

Biochemical Pathways

The activation or inhibition of these receptors can influence various biochemical pathways, such as the dopaminergic, serotonergic, or noradrenergic pathways, leading to changes in neurotransmitter levels and neuronal activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in mood and behavior to effects on motor control and other physiological functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It has been found that structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . These compounds interact with the parasite’s lactate dehydrogenase enzyme, inhibiting its function and leading to parasite growth inhibition .

Cellular Effects

Related compounds have been shown to inhibit the growth of Plasmodium falciparum in cultured cells . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also have potential antiparasitic effects.

Molecular Mechanism

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum . This suggests that this compound may also interact with enzymes and other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

Related compounds have been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .

Metabolic Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been found to inhibit the growth of Plasmodium falciparum, suggesting that they may be transported into the parasite’s cells .

Subcellular Localization

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum, suggesting that they may localize to the parasite’s cytoplasm .

properties

IUPAC Name |

1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO/c1-2-15(18)17-9-7-13(8-10-17)11-12-3-5-14(16)6-4-12/h2-6,13H,1,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFTZYZSMJBKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)